5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Lipophilicity LogP Drug Design

Researchers face failed SAR routes when substituting non-fluorinated analogs: electronic effects (Hammett σp) and lipophilicity (LogP) diverge significantly. This CF3-substituted pyrazole carboxylic acid solves that problem. - **Quantitative advantage**: LogP 2.79 (vs 1.77 for parent phenyl) - 10× higher octanol-water partition, optimized for CNS permeability. - **Electronic precision**: σp +0.54 (strongest among common para substituents) - enables systematic SAR without introducing H-bonding capacity. - **Metabolic stability**: CF3 blocks oxidative metabolism at the para position - preempts late-stage PK stabilization. - **Synthetic utility**: Key intermediate for penthiopyrad-type fluorinated pyrazole fungicides (IN 32/2020). Available in research to gram scales. Validated for multi-step synthesis.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
CAS No. 618383-45-2
Cat. No. B3147244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
CAS618383-45-2
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-8(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18)
InChIKeyBOWZHWWJQMJYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Procurement Overview


5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 618383-45-2) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylic acid family. The compound features a pyrazole core substituted at the 5-position with a 4-(trifluoromethyl)phenyl ring and a carboxylic acid group at the 4-position . Its molecular formula is C11H7F3N2O2 (MW 256.18 g/mol), with a calculated LogP of 2.79, a density of 1.486 g/cm³, and a boiling point of 401.7 °C . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the trifluoromethyl group imparts distinct electronic and lipophilic characteristics compared to non-fluorinated analogs .

Scaffold identity Trifluoromethyl-substituted pyrazole-4-carboxylic acid building block
Physicochemical profile High lipophilicity context and strong electron-withdrawing character support heterocyclic synthesis
Documented utility Reported as intermediate in fungicide and pharmaceutical patent synthetic pathways

Why Generic Substitution Fails for This Scaffold


The para-trifluoromethyl substituent on the phenyl ring is not a passive structural feature; it fundamentally alters the compound's physicochemical and electronic profile relative to analogs bearing -H, -F, -Cl, or -CH3 at the same position. These differences manifest in lipophilicity (LogP), electron-withdrawing strength (Hammett σp), and metabolic stability—all of which determine the compound's suitability as a synthetic intermediate for specific target molecules. For instance, the CF3 group provides a σp value of +0.54, compared to +0.06 for F and 0.00 for H, directly influencing the reactivity of the carboxylic acid moiety and the electron density of the pyrazole ring [1]. Consequently, substituting a non-fluorinated or less electron-withdrawing analog can lead to divergent reaction yields, altered pharmacokinetic profiles of downstream products, or outright synthetic failure in routes optimized for the CF3-phenyl scaffold.

Replacing the CF3 substituent with H, F, Cl, or CH3 may alter electronic profile and reaction yields in optimized synthetic routes.
The CF3 group’s metabolic shielding effect at the para position may not transfer to non-fluorinated or methyl-substituted analogs.
Patent-documented synthetic applications rely on the CF3-phenyl scaffold; alternative substituents lack comparable precedent in these routes.

Quantitative Differentiation from Close Analogs


Enhanced Lipophilicity vs. H, F, and Cl Analogs

The target compound exhibits a calculated LogP of 2.79, which is substantially higher than the corresponding values for the 4-H analog (LogP 1.77), the 4-F analog (LogP 1.91), and the 4-Cl analog (LogP 2.43). This LogP elevation of approximately 1.02 units over the parent phenyl compound translates to roughly a 10-fold increase in octanol-water partition coefficient, indicating significantly greater lipophilicity that can enhance membrane permeability in drug-like molecules derived from this building block .

Lipophilicity Comparison
Head-to-head
LogP 2.79 (target)
Δ +1.02 vs. phenyl-H (1.77)
Δ +0.88 vs. 4-F (1.91)
Δ +0.36 vs. 4-Cl (2.43)
Supports lipophilicity elevation context for scaffold selection
Calculated LogP values; experimental verification recommended
Lipophilicity LogP Drug Design Permeability

Superior Electron-Withdrawing Strength

The para-trifluoromethyl group has a Hammett σp constant of +0.54, indicating a strong electron-withdrawing effect. This is significantly greater than the values for the corresponding 4-Cl analog (σp = +0.23), the 4-F analog (σp = +0.06), and the 4-CH3 analog (σp = −0.17) [1]. The stronger electron withdrawal lowers the electron density on the pyrazole ring and the carboxylic acid group, which can accelerate nucleophilic aromatic substitution reactions, modulate the pKa of the carboxylic acid (estimated ~3.3 for the target compound vs. ~3.6 for the 4-F analog), and enhance the stability of the pyrazole anion in biological systems.

Electron-Withdrawing Profile
Class-level
σp +0.54 (CF3)
Δ +0.31 vs. Cl (+0.23)
Δ +0.48 vs. F (+0.06)
Δ +0.71 vs. CH3 (−0.17)
Supports electron-withdrawing effect review for reactivity modulation
Hammett σp literature values; influence on pKa and coupling rates is context-dependent
Electron-withdrawing Hammett constant SAR Reactivity

Metabolic Stability of the CF3-Phenyl Scaffold

The trifluoromethyl group is widely documented to block cytochrome P450-mediated oxidative metabolism at the para position of phenyl rings. A review of fluorinated pyrazoles in medicinal chemistry notes that N-trifluoromethyl azoles exhibit increased metabolic stability and higher Caco-2 permeability compared to their N-methyl counterparts [1]. While direct experimental metabolic stability data for the free carboxylic acid 618383-45-2 is not publicly available, this class-level evidence strongly supports the inference that the 4-CF3-phenyl substituent confers greater resistance to oxidative degradation than 4-H, 4-CH3, or 4-OCH3 analogs, which are known sites for metabolic hydroxylation. This property is critical when the building block is used to synthesize drug candidates that require prolonged half-life.

Metabolic Stability Inference
Class-level
CF3 group blocks para-hydroxylation (class-level inference)
Supports metabolic stability context for lead optimization
Direct experimental data for this specific building block not publicly available
Metabolic stability Trifluoromethyl Oxidative metabolism Drug metabolism

Validated Intermediate for Pharma and Agrochemicals

The compound is explicitly claimed as a useful synthetic intermediate for pharmaceuticals and agrochemicals in patent literature. Indian Patent Application IN 32/2020 describes a process for preparing fluoroalkyl-substituted pyrazole-4-carboxylic acids of formula I, which encompasses the target compound, and states that these compounds are key intermediates for preparing fungicides such as penthiopyrad [1]. Additionally, 1-phenyl-pyrazole-4-carboxylic acid derivatives, including the trifluoromethyl-substituted variants, have been patented as antidiabetic agents in US 4,220,792 A [2]. This established use in patent-protected synthetic routes confirms the compound's industrial relevance and differentiates it from non-fluorinated analogs that lack comparable patent precedent.

Patent-Documented Intermediate
Reported context
Described in fungicide (penthiopyrad) and antidiabetic agent patent families
Supports procurement based on documented industrial synthetic utility
Patent literature context; validation for specific targets requires individual route assessment
Synthetic intermediate Fungicide Pharmaceutical synthesis Building block

Optimal Research and Industrial Application Scenarios


CNS-Penetrant Drug Candidates

The elevated LogP of 2.79 (vs. 1.77 for the parent phenyl analog) makes this building block particularly suitable for constructing central nervous system (CNS)-targeted compound libraries where enhanced membrane permeability and blood-brain barrier penetration are desired. The quantitative LogP advantage translates to approximately a 10-fold higher octanol-water partition coefficient, which directly correlates with improved passive diffusion across lipid membranes .

Trifluoromethyl-Pyrazole Fungicide Synthesis

The compound serves as a key intermediate in the synthesis of fluorinated pyrazole fungicides, including penthiopyrad, as disclosed in Indian Patent Application IN 32/2020 [1]. The CF3 group's strong electron-withdrawing character (σp = +0.54) is essential for achieving the required fungicidal activity and environmental stability of the final active ingredient.

SAR Studies on Electronic Effects

With a Hammett σp of +0.54, the CF3 substituent provides the strongest electron-withdrawing effect among common para substituents (compared to Cl at +0.23, F at +0.06, and CH3 at −0.17). This enables systematic SAR exploration of electronic effects on pyrazole-related biological targets without introducing additional hydrogen-bonding capacity that halogens may provide [2].

Metabolically Stable Lead Series

The trifluoromethyl group blocks oxidative metabolism at the para position of the phenyl ring, a common metabolic soft spot for unsubstituted or methyl-substituted phenyl groups. Incorporating this building block early in hit-to-lead optimization can preempt the need for later-stage metabolic stabilization, accelerating the development of candidates with improved pharmacokinetic profiles [3].

Application
Selection Property
Validation Focus
CNS-targeted compound library design
Elevated lipophilicity profile (reported LogP context)
Membrane permeability assay context
Fluorinated pyrazole fungicide intermediate synthesis
Strong electron-withdrawing substituent (σp context)
Synthetic yield and reactivity optimization
Electronic effect SAR studies on pyrazole cores
Hammett σp-based electronic parameter ranking
SAR electronic parameter review
Metabolically stable lead series design
CF3 metabolic shielding at para-position (class-level)
Metabolic stability assay context
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